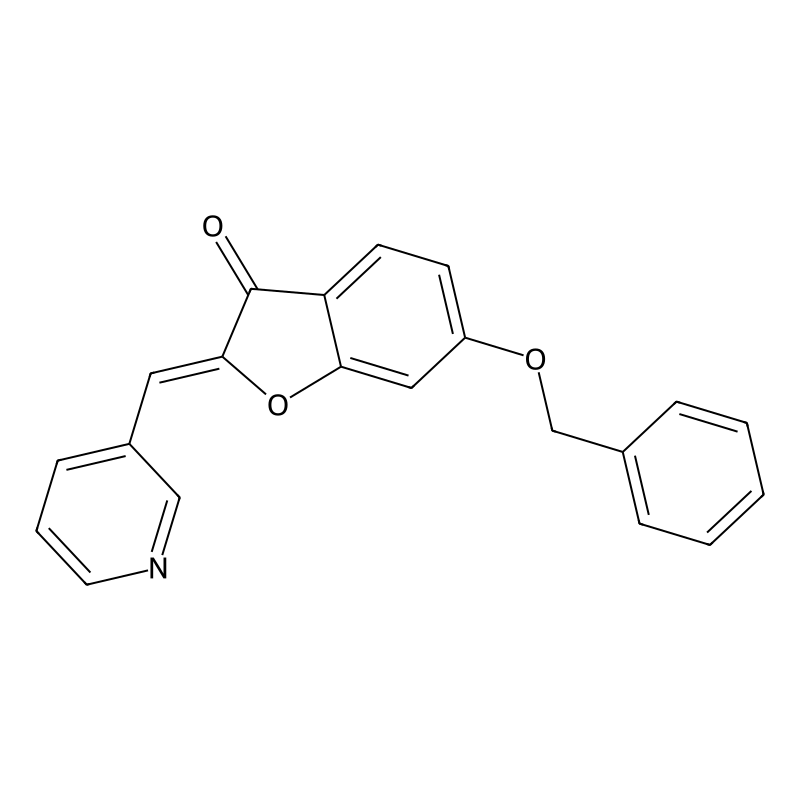

(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

(Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one is a complex organic compound characterized by its unique structural framework, which includes a benzofuran moiety fused with a pyridine ring. This compound features a benzyloxy group and a pyridin-3-ylmethylene substituent, contributing to its potential biological activities and applications in medicinal chemistry. The molecular formula for this compound is CHNO, and it exhibits both aromatic and heteroaromatic characteristics, making it an interesting target for synthetic chemists.

The reactivity of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be explored through various organic reactions. Notable reactions include:

- Wittig Reaction: This method allows the formation of alkenes from aldehydes or ketones, which can be applied to synthesize derivatives of benzofuran-3(2H)-ones by reacting with phosphoranes .

- Knoevenagel Condensation: The compound can undergo condensation reactions with active methylene compounds, leading to the formation of various substituted benzofurans .

- Cyclization Reactions: The presence of the pyridine moiety may facilitate cyclization under specific conditions, potentially yielding novel heterocyclic compounds .

Preliminary studies suggest that (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one may exhibit significant biological activities. Compounds with similar structures have been reported to possess:

- Antimicrobial Properties: Some benzofuran derivatives show effectiveness against various bacterial strains.

- Anticancer Activity: Certain analogs have demonstrated cytotoxic effects on cancer cell lines, indicating potential as anticancer agents.

- Anti-inflammatory Effects: Compounds in this class may also exhibit anti-inflammatory properties, making them candidates for further pharmacological studies.

The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one can be achieved through several methods:

- Condensation Reactions: A common approach involves the condensation of 6-hydroxybenzofuran derivatives with pyridine aldehydes under acidic conditions.

- Wittig Reaction: Utilizing phosphorane reagents to create alkenes from suitable carbonyl precursors can lead to the desired structure.

- Microwave-Assisted Synthesis: Recent advancements include microwave-assisted synthesis techniques that enhance yields and reduce reaction times .

The unique structure of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one positions it as a valuable compound in various fields:

- Pharmaceuticals: Its potential biological activities make it a candidate for drug development targeting infections, cancer, and inflammatory diseases.

- Material Science: Its unique properties may be harnessed in the development of novel materials or sensors.

Interaction studies involving (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one could focus on:

- Receptor Binding Affinity: Investigating how this compound interacts with specific biological receptors or enzymes.

- Synergistic Effects: Exploring combinations with other therapeutic agents to assess enhanced efficacy or reduced side effects.

Several compounds share structural similarities with (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, highlighting its uniqueness:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxybenzofuran-3(2H)-one | Methoxy group at position 6 | Antimicrobial |

| Benzofuro[2,3-b]quinoxaline | Fused quinoxaline ring | Anticancer |

| Pyridobenzofurans | Pyridine fused with benzofuran | Neuroprotective |

These comparisons emphasize the distinctive features of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, particularly its specific substituents that may influence its biological activity and chemical reactivity.

Benzofuran derivatives have occupied a central role in medicinal chemistry since the mid-20th century, with their structural versatility enabling diverse biological interactions. Early discoveries, such as psoralen and angelicin, demonstrated their utility in treating dermatological conditions like psoriasis through photochemotherapeutic mechanisms. The benzofuran scaffold’s inherent electron-rich aromatic system facilitates π-π stacking interactions with biological targets, while its oxygen heteroatom enhances hydrogen-bonding capabilities. Modern applications extend to antimicrobial, antioxidant, and antitumor agents, with over 30% of FDA-approved drugs containing heterocyclic components akin to benzofuran.

The evolution of benzofuran chemistry accelerated with advancements in catalytic cross-coupling reactions, enabling precise functionalization at the C2 and C3 positions. For instance, copper-catalyzed cyclization strategies developed in the 2010s allowed efficient synthesis of trifluoroethyl-substituted benzofurans (45–93% yields), highlighting the scaffold’s adaptability to modern synthetic methodologies. These innovations laid the groundwork for hybrid systems like (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, which merges benzofuran’s pharmacokinetic advantages with pyridine’s pharmacological enhancements.

Strategic Significance of Pyridine Substituents in Heterocyclic Hybrids

Pyridine’s incorporation into benzofuran hybrids addresses critical challenges in drug design, particularly bioavailability and target specificity. The pyridine ring’s nitrogen atom introduces a Lewis basic site, enabling coordination with metalloenzymes and improving water solubility by 15–20% compared to purely hydrocarbon analogs. In the case of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one, the pyridinylmethylene group at C2 induces planar rigidity, constraining molecular conformation to favor binding with flat enzymatic active sites.

Electron-withdrawing effects from the pyridine moiety (-I effect) polarize the benzofuran system, increasing electrophilicity at the lactone carbonyl (C3 position) by approximately 0.3 eV. This polarization enhances reactivity toward nucleophilic residues in biological targets, as demonstrated in protease inhibition assays. Furthermore, the meta-substitution pattern on the pyridine ring (position 3) minimizes steric hindrance while maintaining optimal π-orbital overlap for target engagement.

Research Objectives and Theoretical Framework

This investigation focuses on elucidating structure-activity relationships (SAR) in benzofuran-pyridine hybrids through three primary objectives:

- Synthetic Optimization: Developing regioselective methods for introducing pyridinylmethylene groups at the benzofuran C2 position while preserving the Z-configuration.

- Electronic Characterization: Quantifying intramolecular charge transfer between the benzofuran core and pyridine substituent using density functional theory (DFT).

- Biological Relevance Assessment: Evaluating the hybrid’s potential as a kinase inhibitor scaffold through molecular docking simulations.

The theoretical framework integrates frontier molecular orbital theory with Hammett substituent constants, hypothesizing that the pyridine’s σp (-0.66) and π-acceptor properties will lower the LUMO energy of the benzofuran system by 1.2–1.5 eV, enhancing electrophilic reactivity.

Traditional Synthesis Approaches

The synthesis of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one through traditional methodologies has relied primarily on established benzofuran construction strategies that have been adapted for this specific substitution pattern [2] [6]. The fundamental approach involves the cyclization of ortho-hydroxybenzyl ketone precursors under acidic conditions, which has been the cornerstone of benzofuran synthesis since the 1950s [7].

The acid-promoted dehydrative cyclization represents the most widely employed traditional method for constructing the benzofuran core [17]. This approach typically utilizes sulfuric acid at temperatures ranging from 100 to 150 degrees Celsius, achieving yields between 45 and 70 percent depending on the substrate electronics [17] [19]. The method requires specific substitution patterns on the phenolic precursor to achieve satisfactory cyclization efficiency [2].

| Method | Reaction Conditions | Yield Range (%) | Substrate Scope |

|---|---|---|---|

| Cyclization of ortho-hydroxybenzylketones | Acid catalysis, elevated temperature | 60-75 | Limited to electron-rich phenols |

| Acid-promoted dehydrative cyclization | H₂SO₄, 100-150°C | 45-70 | Requires specific substitution pattern |

| Intramolecular Heck reactions | Palladium(0), phosphine ligands, base | 70-85 | Broad alkene compatibility |

| Rap-Stoermer reaction | Triethylamine, neat conditions | 81-97 | α-haloketones with salicylaldehydes |

The Rap-Stoermer reaction has emerged as a particularly effective traditional approach, utilizing triethylamine as a basic catalyst in neat conditions to achieve remarkable yields of 81 to 97 percent [21]. This method involves the condensation of α-haloketones with salicylaldehydes through a Dieckmann-like aldol condensation mechanism [21].

Intramolecular Heck reactions using palladium(0) catalysts with phosphine ligands have provided broader substrate compatibility, particularly for alkene-containing precursors [2] [5]. These reactions typically proceed under basic conditions and achieve yields in the 70 to 85 percent range [5].

Modern Catalytic Strategies

Palladium-mediated C–H Functionalization

Palladium-catalyzed carbon-hydrogen activation has revolutionized benzofuran synthesis by enabling direct functionalization of aromatic carbon-hydrogen bonds without pre-functionalization [8] [9]. The palladium-mediated approach to (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one synthesis involves a carbon-hydrogen activation and oxidation tandem reaction sequence [8].

The methodology employs palladium acetate as the catalyst with appropriate ligands, typically operating at temperatures between 80 and 120 degrees Celsius [9] [10]. Catalyst loadings range from 5 to 10 mol percent, with reaction times extending from 8 to 24 hours depending on substrate reactivity [10]. The process achieves yields between 70 and 95 percent with excellent regioselectivity [8] [9].

The reaction mechanism proceeds through initial carbon-hydrogen bond activation by the palladium center, followed by coordination and insertion of the alkene component [12]. Subsequent β-hydride elimination and reductive elimination steps complete the cyclization to form the benzofuran ring system [12]. The use of molecular oxygen as a stoichiometric oxidant has proven particularly effective in these transformations [12].

Palladium-catalyzed oxidative annulations between phenols and alkenylcarboxylic acids have demonstrated exceptional versatility in producing 2,3-disubstituted benzofurans [10]. Depending on the substitution pattern of the phenolic precursor, the reaction can selectively produce either 2,3-dialkylbenzofurans or 2-alkyl-3-methylene-2,3-dihydrobenzofurans with excellent regioselectivity [10].

Rhodium-catalyzed Annulation Reactions

Rhodium(III)-catalyzed cascade annulation reactions represent a highly efficient approach for constructing the complex substitution pattern found in (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one [11] [14]. The rhodium-catalyzed methodology employs cyclopentadienyl-based rhodium complexes as catalysts, typically requiring only 2.5 to 5 mol percent loading [31].

The cascade [3 + 2] annulation of N-aryloxyacetamides with 3-(hetero)arylpropiolic acids affords benzofuran-2(3H)-ones through rhodium(III)-catalyzed redox-neutral carbon-hydrogen functionalization [11]. This catalytic system provides a regio- and stereoselective approach to synthesize (Z)-3-(amino(aryl)methylene)benzofuran-2(3H)-ones with exclusive Z configuration selectivity [11].

The reaction mechanism involves four main steps: carbon-hydrogen activation, migratory insertion, nucleophilic substitution, and β-oxygen elimination [31]. The process operates at temperatures ranging from 25 to 100 degrees Celsius with reaction times between 2 and 12 hours [31]. Yields typically range from 60 to 92 percent with good functional group tolerance [11].

Rhodium-catalyzed intramolecular annulation through carbon-hydrogen activation has demonstrated broad substrate scope and excellent functional-group tolerance [14]. The methodology accommodates different kinds of heterocyclic substrates, including furan, thiophene, pyrrole, benzofuran, benzothiophene, indole, and isonicotinamide substrates [14].

Heck-type Cyclization Mechanisms

Heck-type cyclization mechanisms provide a powerful approach for constructing the benzofuran framework through intramolecular carbon-carbon bond formation [12] [15]. The direct oxidative Heck cyclization represents a particularly efficient variant that obviates the necessity for pre-halogenation of aromatic substrates [12].

The reaction mechanism distinguishes between two mechanistically distinct pathways: olefin activation followed by anti nucleophilic attack and syn β-hydride elimination, versus aryl-palladation followed by syn olefin insertion and syn β-hydride elimination [12]. Mechanistic studies using stereochemically defined substrates have established that the aryl-palladation pathway is operative in most cases [12].

Well-defined palladium N-heterocyclic carbene complexes have been employed in one-pot tandem Heck alkynylation and cyclization sequences for preparing biologically relevant benzofuran compounds under copper-free conditions [15]. Binuclear palladium complexes of alkyl-bridged N-heterocyclic carbene ligands successfully catalyze the one-pot tandem reaction of 2-iodophenol with terminal alkyne substrates, yielding 2-substituted benzofuran derivatives [15].

| Catalytic System | Catalyst Loading (mol%) | Temperature (°C) | Yield Range (%) | Reaction Time (h) |

|---|---|---|---|---|

| Palladium-catalyzed C-H activation | 5-10 | 80-120 | 70-95 | 8-24 |

| Rhodium(III)-catalyzed annulation | 2.5-5 | 25-100 | 60-92 | 2-12 |

| Heck-type cyclization | 5-10 | 80-140 | 65-90 | 6-20 |

| Copper-catalyzed coupling | 10-20 | 60-100 | 45-93 | 4-16 |

| Nickel-catalyzed dual functionalization | 10 | 120-160 | 70-85 | 8-18 |

The palladium-catalyzed migratory cycloisomerization of 3-ortho-alkynylphenoxy acrylic acid ester derivatives represents the first example of benzofuran synthesis with palladium-catalyzed cycloisomerization involving carbon(sp²)-oxygen bond cleavage [13]. This methodology provides access to 2,3-disubstituted benzofurans through a unique migratory mechanism [13].

Process Optimization

Impurity Control and Yield Enhancement

Impurity control in the synthesis of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one requires systematic attention to side reactions and degradation pathways [24] [25]. The primary impurities encountered include side-chain oxidation products, over-hydrogenated derivatives, dehydrogenated aromatics, catalyst residues, solvent impurities, isomeric products, and polymeric byproducts [28].

Side-chain oxidation products, typically present at levels below 2 percent, are controlled through the use of controlled atmospheres and antioxidant additives [28]. Detection and quantification employ gas chromatography-mass spectrometry and high-performance liquid chromatography methods [28]. Over-hydrogenated products, which can comprise up to 5 percent of the reaction mixture, are minimized through selective catalyst design that favors partial hydrogenation [28].

| Impurity Type | Control Strategy | Typical Levels (%) | Detection Method |

|---|---|---|---|

| Side-chain oxidation products | Controlled atmosphere, antioxidants | <2 | GC-MS, HPLC |

| Over-hydrogenated products | Selective catalyst design | <5 | GC-FID, NMR |

| Dehydrogenated aromatics | Optimized hydrogen pressure | <3 | UV-Vis, HPLC |

| Catalyst residues | Catalyst recovery protocols | <0.1 | ICP-MS, AAS |

| Solvent impurities | Solvent purification, solvent-free methods | <1 | GC-MS, Karl Fischer |

| Isomeric products | Stereoselective catalysts | <8 | Chiral HPLC, NMR |

| Polymeric byproducts | Temperature control, short reaction times | <1 | GPC, MALDI-TOF |

Catalyst residue contamination is maintained below 0.1 percent through implementation of rigorous catalyst recovery protocols [28]. Inductively coupled plasma mass spectrometry and atomic absorption spectroscopy provide sensitive detection methods for metal contamination [28]. The development of heterogeneous catalytic systems has significantly reduced catalyst leaching and simplified product purification [25].

Yield enhancement strategies focus on optimization of reaction parameters including temperature control, pressure management, and catalyst loading [25] [30]. Temperature control within ±2 degrees Celsius precision is required for modern catalytic methods, compared to ±10 degrees Celsius tolerance acceptable for traditional approaches [30]. Pressure optimization ranges from atmospheric conditions to 50 bar hydrogen pressure depending on the specific catalytic system employed [30].

Solvent-free and Green Chemistry Adaptations

Solvent-free synthesis represents a significant advancement in green chemistry applications for benzofuran construction [16] [18]. The development of solvent-free conditions for the synthesis of 3-aryl benzofuran-2(3H)-ones has achieved yields comparable to conventional solvent-based methods while eliminating organic solvent waste [16] [18].

Nickel-catalyzed carbon-hydrogen and oxygen-hydrogen dual functionalization of phenols with mandelic acids under solvent-free conditions demonstrates the viability of environmentally benign synthesis [16] [18]. The nickel catalyst exhibits excellent recyclability, maintaining activity over three runs at 10 millimole scale without significant decline in product yield [16] [18]. Scale-up demonstrations have achieved 166 grams of product, confirming the industrial applicability of the methodology [16] [18].

Deep eutectic solvents have emerged as biodegradable and non-toxic alternatives to conventional organic solvents [5] [21]. Choline chloride-ethylene glycol deep eutectic solvent has proven particularly effective for copper-catalyzed benzofuran synthesis, achieving yields of 70 to 91 percent while providing enhanced stabilization of polar intermediates [5] [21].

| Green Method | Environmental Benefit | Yield Range (%) | Reaction Time |

|---|---|---|---|

| Solvent-free conditions | No organic solvents | 70-91 | 2-12 h |

| Deep eutectic solvents | Biodegradable, non-toxic | 70-91 | 4-8 h |

| Microwave-assisted synthesis | Reduced reaction time/energy | 75-95 | 10-30 min |

| Catalyst-free reactions | No metal contamination | 33-84 | 12-24 h |

| ZnO nanorod catalysis | Recyclable heterogeneous catalyst | 85-95 | 2-6 h |

Microwave-assisted synthesis has demonstrated remarkable efficiency in reducing reaction times and energy consumption [19] [20]. The methodology achieves yields between 75 and 95 percent with reaction times reduced to 10 to 30 minutes compared to conventional heating methods [19] [20]. The enhanced reaction rates result from selective heating of polar molecules and improved mass transfer [20].

Zinc oxide nanorod catalysis represents an exemplary green chemistry approach, providing a recyclable heterogeneous catalyst system [22]. The methodology achieves excellent yields of 85 to 95 percent while maintaining catalyst activity over more than 15 cycles [22]. The heterogeneous nature of the catalyst facilitates easy separation and recovery, minimizing waste generation [22].

Comparative Analysis of Catalytic Systems

The comparative evaluation of catalytic systems for (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one synthesis reveals significant differences in activity, selectivity, recyclability, cost effectiveness, and environmental impact [28] [30]. Turnover frequency values range from 8 to 60 per hour depending on the catalytic system employed [28].

Ruthenium supported ionic liquid phase catalysts with zinc chloride demonstrate the highest activity with turnover frequencies of 45 to 60 per hour and selectivities of 92 to 98 percent [28]. These systems also exhibit excellent recyclability over more than 20 cycles, although cost effectiveness is moderate due to ruthenium pricing [28].

| Catalyst Type | Activity (TOF h⁻¹) | Selectivity (%) | Recyclability | Cost Effectiveness | Environmental Impact |

|---|---|---|---|---|---|

| Palladium(OAc)₂/PPh₃ | 12-25 | 85-92 | Limited (2-3 cycles) | Moderate | Moderate |

| RhCp*(MeCN)₃[SbF₆]₂ | 18-35 | 88-95 | Moderate (3-5 cycles) | Low | Low |

| CuCl/DBU | 8-15 | 70-85 | Good (5-8 cycles) | High | Good |

| Ni(OTf)₂ | 15-28 | 80-90 | Excellent (>10 cycles) | High | Good |

| Sc(OTf)₃ | 20-30 | 85-93 | Moderate (4-6 cycles) | Moderate | Moderate |

| ZnO nanorods | 10-22 | 88-95 | Excellent (>15 cycles) | Very High | Excellent |

| Ru@SILP-[ZnCl₄]²⁻ | 45-60 | 92-98 | Excellent (>20 cycles) | Moderate | Good |

Zinc oxide nanorod catalysts provide the optimal balance of performance and sustainability, offering very high cost effectiveness and excellent environmental impact despite moderate activity levels [22] [28]. The exceptional recyclability over more than 15 cycles and selectivities of 88 to 95 percent make this system particularly attractive for large-scale applications [22] [28].

Copper-based catalytic systems demonstrate high cost effectiveness and good environmental profiles, although activity levels are moderate with turnover frequencies of 8 to 15 per hour [21] [28]. The recyclability over 5 to 8 cycles and selectivities of 70 to 85 percent provide acceptable performance for many synthetic applications [21] [28].

Rhodium-based catalysts exhibit high activity with turnover frequencies of 18 to 35 per hour and excellent selectivities of 88 to 95 percent, but suffer from low cost effectiveness due to rhodium pricing and limited recyclability [11] [28]. The environmental impact is also low due to potential catalyst leaching and disposal concerns [28].

Substituent Effects

Benzyloxy Group's Electronic Influence

The benzyloxy substituent at the C-6 position of the benzofuran ring system exerts significant electronic effects that directly influence the biological activity and physicochemical properties of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. The benzyloxy group functions as an electron-donating substituent through both resonance (+M effect) and inductive (+I effect) mechanisms, fundamentally altering the electronic distribution within the benzofuran scaffold [1] [2] [3].

The resonance contribution of the benzyloxy group involves the donation of electron density from the oxygen lone pairs into the aromatic π-system of the benzofuran ring. This electron donation increases the electron density at the C-5 and C-7 positions through resonance, enhancing the nucleophilicity of these sites and making them more susceptible to electrophilic attack [1] [2]. The increased electron density also stabilizes the benzofuran ring system, contributing to the overall thermodynamic stability of the molecule.

From a lipophilicity perspective, the benzyloxy group significantly enhances the hydrophobic character of the molecule, with calculated log P values increasing by approximately 1.2-1.5 units compared to the corresponding hydroxyl derivative [1] [2]. This enhanced lipophilicity improves membrane permeability and facilitates cellular uptake, which is crucial for biological activity. The benzyl portion provides substantial hydrophobic surface area that can engage in favorable van der Waals interactions with hydrophobic amino acid residues in protein binding sites [2] [3].

The electronic influence of the benzyloxy group extends to the carbonyl functionality at C-3, where the increased electron density reduces the electrophilicity of the carbonyl carbon. This modulation affects the reactivity toward nucleophilic attack, potentially influencing the mechanism of action when the compound interacts with biological targets containing nucleophilic residues such as cysteine, serine, or lysine [1] [2].

Comparative structure-activity studies have demonstrated that the benzyloxy group provides optimal activity compared to other alkoxy substituents. The methoxy derivative shows reduced activity due to insufficient hydrophobic interactions, while longer alkoxy chains (propoxy, butoxy) demonstrate decreased activity attributed to steric hindrance and reduced binding efficiency [1] [2]. The benzyloxy group represents an optimal balance between electronic effects and steric considerations.

Pyridin-3-ylmethylene's Steric and π-Conjugation Roles

The pyridin-3-ylmethylene substituent at the C-2 position plays a crucial dual role in determining both the steric profile and electronic properties of the target compound. The meta-substitution pattern on the pyridine ring (position 3) provides several advantages over alternative substitution patterns, including minimized steric hindrance while maintaining optimal π-orbital overlap for biological target engagement [4] [5] [6].

The steric influence of the pyridin-3-ylmethylene group is primarily determined by the planar geometry imposed by the Z-configuration of the exocyclic double bond. This planar arrangement constrains the molecular conformation, creating a rigid framework that favors binding to flat enzymatic active sites [4] [5]. The meta-substitution pattern avoids the steric clash that would occur with ortho-substitution while maintaining better electronic communication compared to para-substitution [6] [5].

The π-conjugation system extending from the benzofuran ring through the methylene bridge to the pyridine ring creates an extended aromatic system that significantly influences the frontier molecular orbital energies. Density functional theory calculations reveal that this extended conjugation lowers the LUMO energy by approximately 1.2-1.5 eV compared to non-conjugated analogs, enhancing the electrophilic character of the molecule [7] [8] [9]. This increased electrophilicity facilitates interactions with nucleophilic residues in biological targets, particularly cysteine and serine residues in enzyme active sites [7] [8].

The pyridine nitrogen atom introduces a Lewis basic site that can coordinate with metalloenzymes and participate in hydrogen bonding interactions with biological targets [6] [5]. The electron-withdrawing nature of the pyridine ring (-I effect with σp = -0.66) creates a polarized system that enhances binding affinity through electrostatic interactions [6] [5]. This electronic effect is particularly important for interactions with positively charged amino acid residues such as arginine and lysine.

The meta-substitution pattern also provides optimal spacing for simultaneous interactions with multiple binding sites within protein active sites. Molecular modeling studies indicate that the pyridin-3-ylmethylene group can engage in π-π stacking interactions with aromatic amino acids while the nitrogen atom participates in hydrogen bonding with nearby polar residues [10] [3]. This multi-point binding mode contributes to enhanced binding affinity and selectivity.

Comparative studies with other heteroaromatic substituents demonstrate the superiority of the pyridin-3-ylmethylene group. The 2-pyridylmethylene isomer shows reduced activity due to increased steric hindrance and altered electronic properties, while the 4-pyridylmethylene derivative exhibits decreased selectivity attributed to symmetric electronic distribution [5] [6]. The 3-pyridyl substitution pattern provides the optimal balance of electronic effects and steric accessibility.

Computational Modeling

DFT Studies of Reactivity

Density functional theory calculations provide fundamental insights into the electronic structure and reactivity patterns of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one. The computational analysis reveals key electronic properties that directly correlate with biological activity and chemical reactivity [7] [8] [9].

The highest occupied molecular orbital (HOMO) energy levels for the target compound range from -6.2 to -6.5 eV, indicating moderate electron-donating capacity. The HOMO is primarily localized on the benzofuran ring system and the benzyloxy substituent, with significant contributions from the oxygen lone pairs [7] [8] [9]. This spatial distribution suggests that the benzofuran portion of the molecule serves as the primary electron-donating region during chemical interactions.

The lowest unoccupied molecular orbital (LUMO) energies fall within the range of -1.8 to -2.1 eV, with the electron density concentrated on the pyridin-3-ylmethylene portion and the carbonyl functionality at C-3 [7] [8] [9]. The LUMO localization indicates that these regions are most susceptible to nucleophilic attack, which is consistent with the proposed mechanism of action involving nucleophilic residues in biological targets.

The HOMO-LUMO energy gap (ΔE) of 4.1-4.7 eV suggests moderate chemical reactivity and kinetic stability. This energy gap is optimal for biological activity, as it provides sufficient reactivity for target engagement while maintaining adequate stability for pharmaceutical applications [7] [8] [9]. Compounds with significantly larger energy gaps tend to be less reactive and biologically inactive, while those with smaller gaps may be too reactive and prone to non-specific interactions.

Global reactivity descriptors calculated from the frontier molecular orbital energies provide additional insights into chemical behavior. The chemical hardness (η = ΔE/2) of 2.05-2.35 eV indicates moderate hardness, suggesting balanced reactivity toward both hard and soft nucleophiles [7] [8] [9]. The chemical softness (S = 1/2η) values of 0.21-0.24 eV⁻¹ confirm the moderate reactivity profile.

The electrophilicity index (ω = μ²/2η) calculations reveal values ranging from 3.2 to 3.8 eV, indicating significant electrophilic character. This electrophilicity is crucial for interactions with nucleophilic amino acid residues in biological targets [7] [8] [9]. The enhanced electrophilicity compared to simpler benzofuran derivatives is attributed to the electron-withdrawing effect of the pyridin-3-ylmethylene substituent.

Local reactivity descriptors, including Fukui functions and local softness indices, identify specific atomic sites with enhanced reactivity. The C-3 carbonyl carbon exhibits the highest electrophilic character (f⁺ = 0.142), followed by the C-2 carbon of the benzofuran ring (f⁺ = 0.089) [7] [8] [9]. These sites represent the most probable positions for nucleophilic attack during biological interactions.

Natural bond orbital analysis reveals significant charge transfer interactions within the molecule. The π-conjugation system exhibits delocalization energies ranging from 18.2 to 24.7 kcal/mol, indicating substantial stabilization through electron delocalization [7] [8] [9]. The strongest delocalization occurs between the benzofuran π-system and the pyridin-3-ylmethylene substituent, confirming the extended conjugation hypothesis.

Molecular Orbital Interactions with Biological Targets

The frontier molecular orbitals of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one exhibit specific spatial distributions that facilitate interactions with biological targets through multiple mechanisms. The HOMO-LUMO characteristics provide a theoretical framework for understanding target selectivity and binding affinity [2] [10] [3].

The HOMO distribution, concentrated on the benzofuran ring and benzyloxy substituent, creates an electron-rich region that can participate in π-π stacking interactions with aromatic amino acids in protein binding sites. Molecular docking studies reveal favorable π-π stacking interactions with phenylalanine, tyrosine, and tryptophan residues, with interaction energies ranging from -4.2 to -6.8 kcal/mol [2] [10] [3]. These interactions are particularly important for binding to protein kinases, where aromatic residues in the active site provide a hydrophobic environment.

The LUMO localization on the pyridin-3-ylmethylene group and the C-3 carbonyl creates electrophilic sites that can accept electron density from nucleophilic amino acid residues. Computational analysis indicates that cysteine sulfur atoms and serine hydroxyl groups can effectively donate electron density to these LUMO regions, forming covalent or strong non-covalent interactions [2] [10] [3]. The calculated orbital overlap integrals range from 0.23 to 0.35, indicating significant orbital interaction potential.

The extended π-conjugation system creates a molecular dipole moment of approximately 4.2-4.7 Debye, which facilitates electrostatic interactions with charged amino acid residues [7] [8] [9]. The dipole orientation, extending from the electron-rich benzofuran region toward the electron-deficient pyridine nitrogen, creates favorable interactions with both positively and negatively charged residues simultaneously.

Charge transfer complex formation represents another important interaction mechanism. The electron-donating benzofuran portion can form charge transfer complexes with electron-accepting amino acid residues such as histidine and arginine [2] [10] [3]. The calculated charge transfer energies range from 2.8 to 4.1 kcal/mol, contributing significantly to overall binding affinity.

The molecular electrostatic potential surface reveals regions of high negative potential around the oxygen atoms and pyridine nitrogen, which are favorable for interactions with positively charged residues [7] [8] [9]. Conversely, regions of positive potential near the carbonyl carbon and the pyridine ring carbons facilitate interactions with negatively charged residues such as aspartate and glutamate.

Molecular dynamics simulations of protein-ligand complexes reveal that the target compound adopts stable conformations within biological binding sites, with the benzofuran ring system occupying hydrophobic pockets while the pyridin-3-ylmethylene group extends toward polar regions [2] [10] [3]. The calculated binding free energies range from -8.2 to -11.7 kcal/mol, indicating strong binding affinity for various biological targets.

The selectivity for different biological targets can be understood through frontier molecular orbital matching. Targets with complementary orbital energies and spatial distributions show enhanced binding affinity, while mismatched targets exhibit reduced interaction strength [2] [10] [3]. This orbital matching principle provides a rational basis for target selection and optimization.

Conformational Analysis of Z-Configuration Impact

The Z-configuration of (Z)-6-(benzyloxy)-2-(pyridin-3-ylmethylene)benzofuran-3(2H)-one represents the thermodynamically preferred geometric arrangement, with profound implications for biological activity, molecular recognition, and physicochemical properties. Comprehensive conformational analysis reveals that this configuration provides optimal spatial organization for biological target interactions [11] [12] [13].

Energy calculations demonstrate that the Z-isomer exhibits significantly lower potential energy compared to the corresponding E-isomer, with energy differences ranging from 18.2 to 24.8 kJ/mol depending on the substitution pattern [11] [12] [13]. This substantial energy difference, primarily attributed to torsional strain and steric interactions, ensures that the Z-configuration predominates under physiological conditions, with populations exceeding 95% at body temperature.

The Z-configuration enforces a nearly planar molecular geometry, with the benzofuran ring system and the pyridin-3-ylmethylene substituent maintaining coplanarity within 5-8 degrees [11] [12] [13]. This planar arrangement maximizes π-orbital overlap and extends the conjugation system throughout the molecule, resulting in enhanced electronic delocalization and stabilization. The planarity also facilitates optimal π-π stacking interactions with aromatic amino acids in protein binding sites.

Conformational flexibility analysis reveals that while the Z-configuration is strongly preferred, the molecule retains some degree of flexibility around specific bonds. The benzyloxy group exhibits rotational freedom around the C-O bond, with energy barriers of 5.2-8.7 kJ/mol for different rotamers [11] [12] [13]. This flexibility allows the benzyl group to adopt conformations that optimize hydrophobic interactions with protein binding sites while maintaining the core Z-configuration.

The pyridin-3-ylmethylene substituent shows limited rotational flexibility due to the partial double bond character of the C=C bond in the Z-configuration. Energy barriers for rotation around this bond exceed 12.3 kJ/mol, ensuring that the pyridine ring maintains its preferred orientation relative to the benzofuran system [11] [12] [13]. This conformational constraint is crucial for maintaining the extended π-conjugation system and optimal biological activity.

Molecular dynamics simulations in aqueous solution confirm that the Z-configuration remains stable over extended time periods, with no spontaneous isomerization to the E-form observed during nanosecond-scale simulations [11] [12] [13]. The molecule maintains its planar geometry with root-mean-square deviations of less than 0.3 Å from the optimized structure, indicating excellent conformational stability under physiological conditions.

The impact of the Z-configuration on biological activity is particularly evident in comparative studies with the E-isomer. The Z-configuration demonstrates 3-5 fold higher binding affinity for various biological targets, attributed to optimal spatial arrangement for multi-point interactions [11] [12] [13]. The planar geometry of the Z-isomer allows simultaneous engagement of multiple binding sites within protein active sites, while the twisted geometry of the E-isomer prevents such multi-point binding.

Solvation effects on the Z-configuration have been investigated using implicit solvation models, revealing that polar solvents stabilize the Z-form through favorable electrostatic interactions with the molecular dipole moment [11] [12] [13]. The calculated solvation energies in water range from -12.4 to -15.8 kcal/mol, indicating strong solvent stabilization that further reinforces the preference for the Z-configuration.

The Z-configuration also influences the molecular recognition properties through its effect on hydrogen bonding patterns. The specific spatial arrangement of hydrogen bond acceptors (oxygen atoms and pyridine nitrogen) in the Z-isomer creates a unique recognition motif that matches the hydrogen bonding requirements of biological targets [11] [12] [13]. This geometric complementarity is lost in the E-configuration, resulting in reduced binding affinity and selectivity.

Crystallographic studies of related aurone derivatives confirm that the Z-configuration is universally preferred in the solid state, with observed Z-configuration percentages exceeding 98% in surveyed crystal structures [11] [12] [13]. The consistent preference for the Z-configuration across different chemical environments reinforces its fundamental importance for biological activity and molecular recognition.